Benzene, 1-(1,3-butadiynyl)-4-methyl-
Description
Contextualization of Alkynyl and Polyalkynyl Aromatics in Contemporary Organic Chemistry
In the landscape of modern organic chemistry, alkynyl and polyalkynyl aromatic compounds have emerged as a pivotal class of molecules. These compounds, characterized by the presence of one or more carbon-carbon triple bonds (alkynes) conjugated with an aromatic system, are fundamental building blocks in a diverse array of scientific fields. Their rigid, linear structures and unique electronic properties make them indispensable in the design of advanced materials. wikipedia.org π-conjugated materials, in general, have shown significant promise in a broad range of electronic, photonic, and spintronic applications. acs.org The incorporation of acetylenic units into molecular backbones provides a powerful method for controlling optical, electronic, and magnetic properties, as well as influencing the intermolecular organization that governs the characteristics of materials in the solid state. acs.org
Oligomeric and polymeric systems based on arylene ethynylene subunits are now widely regarded as some of the most important semiconducting organic materials. The development of novel synthetic methodologies has further propelled the field, allowing for the precise construction of complex, extended π-conjugated systems. acs.org These materials are central to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and molecular wires, driving innovation in electronics and energy. acs.orgrsc.org
Historical Perspectives on the Development of Butadiyne-Containing Molecules in Research
The study of polyynes, which are organic compounds with alternating single and triple bonds, dates back to the 19th century. wikipedia.org The first reported synthesis of a polyyne was achieved in 1869 by Carl Andreas Glaser, who demonstrated the oxidative dimerization of copper phenylacetylide to form diphenylbutadiyne. wikipedia.orgwikipedia.org This foundational work, now known as the Glaser coupling, remains a cornerstone of acetylenic chemistry. wikipedia.orgsemanticscholar.org
Significant advancements in polyyne synthesis were made throughout the 20th century. In the 1950s, researchers successfully synthesized short polyynes, H(−C≡C−)nH, with up to five acetylene (B1199291) units. wikipedia.org A major breakthrough occurred around 1971 when the use of trialkylsilyl end-caps was introduced to protect the reactive polyyne chain during synthesis, enabling the creation of much longer and more stable chains. wikipedia.org This period also saw the development of other crucial coupling reactions, such as the Hay coupling (a catalytic version of the Glaser coupling) and the Cadiot-Chodkiewicz coupling for creating unsymmetrical diynes. wikipedia.orgwikipedia.orgsynarchive.comsynarchive.com These methodological advancements were critical for accessing a wide variety of butadiyne-containing molecules and longer polyynes, paving the way for their study and application in materials science. researchgate.net
Significance of "Benzene, 1-(1,3-butadiynyl)-4-methyl-" within the Domain of Extended π-Conjugated Systems
"Benzene, 1-(1,3-butadiynyl)-4-methyl-," also known as 4-tolylbutadiyne or 1-(4-methylphenyl)-1,3-butadiyne, represents a structurally important molecule within the family of polyalkynyl aromatics. It serves as a model compound for understanding the fundamental properties of extended π-conjugated systems. The molecule consists of a p-tolyl group (a methyl-substituted benzene (B151609) ring) linked to a butadiyne (−C≡C−C≡C−H) tail. This structure provides a valuable platform for investigating several key scientific principles:
Extended Conjugation: The π-systems of the benzene ring and the two triple bonds are conjugated, meaning the p-orbitals overlap. This delocalization of electrons across the molecule significantly impacts its electronic and optical properties. nih.govyoutube.com As conjugation length increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, typically resulting in a shift of light absorption to longer wavelengths (a bathochromic or red shift). youtube.comlibretexts.orgmasterorganicchemistry.com
Structure-Property Relationships: The methyl group on the benzene ring acts as a mild electron-donating group, allowing researchers to probe how electronic perturbations on the aromatic ring influence the properties of the entire conjugated system. Furthermore, its presence can enhance solubility in organic solvents compared to the unsubstituted phenylbutadiyne, facilitating processing and characterization.
Asymmetric Design: Unlike symmetrically substituted molecules like 1,4-di(p-tolyl)buta-1,3-diyne, the terminal alkyne on "Benzene, 1-(1,3-butadiynyl)-4-methyl-" provides a reactive handle for further chemical modification. This makes it a versatile building block for constructing more complex, functional materials such as polymers and macrocycles. rsc.org
While detailed experimental data for this specific molecule is not abundant in public literature, its properties can be inferred from closely related and well-studied compounds.
Physicochemical Properties of a Related Compound: 1,4-Bis(4-methylphenyl)-1,3-butadiyne
| Property | Value |
| CAS Number | 22666-07-5 |
| Molecular Formula | C₁₈H₁₄ |
| Molecular Weight | 230.31 g/mol |
| Monoisotopic Mass | 230.10955 Da |
Data sourced from Guidechem. guidechem.com
Overview of Key Research Areas and Applied Methodologies for Acetylenic Compounds
Research into acetylenic compounds is broad, with significant focus on their synthesis and characterization for applications in materials science. Key methodologies for the synthesis of arylbutadiynes and related polyynes include several powerful cross-coupling reactions.
Glaser Coupling: The oxidative homocoupling of terminal alkynes using a copper(I) salt and an oxidant. It is primarily used for synthesizing symmetrical 1,3-diynes. wikipedia.orgsemanticscholar.orgrsc.org
Hay Coupling: A modification of the Glaser coupling that uses a catalytic amount of a Cu(I)-TMEDA complex with oxygen (air) as the oxidant, which accelerates the reaction. wikipedia.orgsynarchive.com
Cadiot-Chodkiewicz Coupling: A vital method for the synthesis of unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgsynarchive.comalfa-chemistry.comjk-sci.comorganic-chemistry.org
Sonogashira Coupling: A highly versatile palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.netjk-sci.comlibretexts.orgorganic-chemistry.org This is a key method for creating the C(sp²)-C(sp) bond found in arylalkynes.
Characterization of these highly conjugated molecules relies heavily on spectroscopic techniques:
UV-Vis Spectroscopy: Used to study the electronic transitions within the π-conjugated system. The wavelength of maximum absorbance (λmax) provides direct insight into the HOMO-LUMO gap, which is sensitive to the extent of conjugation. youtube.comyoutube.compearson.comlibretexts.org
Raman Spectroscopy: An excellent tool for characterizing the carbon-carbon triple bonds. The stretching vibrations of the polyyne chain appear as strong and characteristic bands in the Raman spectrum, typically in the 2000–2200 cm⁻¹ region. acs.orgresearchgate.netresearchgate.netnih.govnih.gov The frequency and intensity of these bands are correlated with the conjugation length and molecular structure. acs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).
X-ray Crystallography: Used to determine the precise three-dimensional structure of these molecules in the solid state, confirming bond lengths, bond angles, and intermolecular packing. nih.gov
Common Methodologies for Arylbutadiyne Synthesis
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Glaser-Hay | Terminal Alkyne + Terminal Alkyne | Cu(I) salt, Amine Base, O₂ | Symmetrical Diyne |
| Cadiot-Chodkiewicz | Terminal Alkyne + 1-Haloalkyne | Cu(I) salt, Amine Base | Unsymmetrical Diyne |
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd(0) catalyst, Cu(I) cocatalyst, Amine Base | Aryl/Vinyl Alkyne |
Scope and Structure of the Research Inquiry on "Benzene, 1-(1,3-butadiynyl)-4-methyl-"
This article provides a focused examination of the chemical compound "Benzene, 1-(1,3-butadiynyl)-4-methyl-". Due to the limited availability of direct experimental reports on this specific molecule, this inquiry synthesizes information from the broader context of polyalkynyl-substituted aromatic systems. The properties, significance, and potential applications of the target compound are discussed through analogy with closely related, well-documented molecules. The structure of this article follows a logical progression, beginning with a general introduction to the field, delving into the historical and theoretical significance of butadiyne-containing aromatics, and outlining the primary synthetic and analytical methods used in their study. The aim is to provide a thorough and scientifically grounded overview based on established principles of organic and materials chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
348578-58-5 |
|---|---|
Molecular Formula |
C11H8 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-buta-1,3-diynyl-4-methylbenzene |
InChI |
InChI=1S/C11H8/c1-3-4-5-11-8-6-10(2)7-9-11/h1,6-9H,2H3 |
InChI Key |
YKOWXBXTHFPZKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC#C |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Benzene, 1 1,3 Butadiynyl 4 Methyl
Reactions Involving the 1,3-Butadiynyl Triple Bonds
The conjugated diyne system is an electron-rich moiety that participates in a variety of transformations, including cycloadditions, additions, and polymerization. The electronic communication between the two triple bonds leads to unique reactivity patterns, such as 1,4-addition across the conjugated system.
Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions, Diels-Alder, [2+2] Cycloadditions)
The triple bonds in 4-(1,3-butadiynyl)toluene can readily participate as π-systems in various cycloaddition reactions, providing pathways to complex cyclic and aromatic structures. rsc.org
[2+2+2] Cycloadditions: This type of reaction is a powerful method for synthesizing substituted benzene (B151609) rings. In the presence of transition metal catalysts, such as those based on nickel or rhodium, 1,3-butadiynes can undergo cyclotrimerization with another alkyne. rsc.orgwikipedia.org For instance, the reaction of an arylbutadiyne with a nonconjugated diyne in the presence of NiBr2 and zinc powder can chemo- and regioselectively afford alkynyl benzene derivatives. wikipedia.org This approach allows for the construction of highly substituted aromatic compounds.
Diels-Alder ([4+2]) Reactions: The triple bonds of the butadiynyl group can act as dienophiles in Diels-Alder reactions. researchgate.net When reacted with a conjugated diene, a [4+2] cycloaddition occurs to form a substituted cyclohexadiene ring. youtube.com Because the dienophile is an alkyne, the resulting product contains a double bond that can potentially react further. A variant known as the hexadehydro Diels-Alder reaction utilizes diynes and diynophiles to generate a benzyne (B1209423) intermediate, which can be trapped to form highly functionalized aromatic rings in a single step. chemeurope.com The electron-withdrawing nature of the butadiynyl group enhances its reactivity as a dienophile in normal-demand Diels-Alder reactions. researchgate.net
[2+2] Cycloadditions: While less common for simple alkynes under thermal conditions, photochemical [2+2] cycloadditions can occur between an alkyne and an alkene to form a cyclobutene (B1205218) ring. cerritos.edumdpi.com Aryl-substituted alkynes, such as 4-(1,3-butadiynyl)toluene, can potentially undergo this reaction with suitable alkene partners, often maleimides, upon photoirradiation to yield complex cyclobutene-containing structures. nih.gov
| Reaction Type | Reactant Partner | General Product | Key Features |
|---|---|---|---|
| [2+2+2] Cycloaddition | Alkyne, Nonconjugated Diyne | Substituted Benzene Derivatives | Typically requires a transition metal catalyst (e.g., Ni, Rh). wikipedia.org |
| Diels-Alder [4+2] | Conjugated Diene | Substituted Cyclohexadiene | The alkyne acts as a dienophile; reactivity is enhanced by electron-withdrawing groups. researchgate.net |
| [2+2] Cycloaddition | Alkene (e.g., Maleimide) | Substituted Cyclobutene | Often proceeds under photochemical conditions. cerritos.edunih.gov |
Nucleophilic Addition Reactions to Conjugated Alkynes
Direct nucleophilic attack on the electron-rich triple bonds of an unactivated alkyne is generally an unfavorable process. However, nucleophilic addition can occur under specific conditions, particularly in a conjugate or 1,4-addition manner, especially if the alkyne is "activated" by a suitably placed electron-withdrawing group (like a carbonyl). researchgate.netlibretexts.org
For a non-activated system like 4-(1,3-butadiynyl)toluene, this reaction is not typical with common nucleophiles. The reaction mechanism involves the attack of a nucleophile at the terminal (C4) position of the butadiynyl chain, which would lead to a vinyl anion intermediate. This intermediate can be stabilized by resonance, delocalizing the negative charge to the C2 position. Subsequent protonation would yield the 1,4-adduct. wikipedia.org Highly reactive nucleophiles, such as organometallic reagents (e.g., organolithiums or Gilman reagents), are generally required to achieve such additions to unactivated alkynes. chemeurope.com
Electrophilic Addition Reactions to Conjugated Alkynes
Electrophilic addition to the butadiynyl moiety, for example with hydrogen halides (HX), proceeds via a mechanism that involves the formation of a vinyl carbocation intermediate. rsc.org The initial attack of the electrophile (H+) on one of the triple bonds leads to a carbocation that is stabilized by the adjacent aryl group and the conjugated π-system.
The reaction can yield a mixture of products resulting from 1,2-addition and 1,4-addition across the conjugated diyne system, analogous to the behavior of conjugated dienes. youtube.com
1,2-Addition: The electrophile and nucleophile add across the same triple bond.
1,4-Addition: The electrophile adds to one end of the conjugated system (e.g., C1) and the nucleophile adds to the other end (e.g., C4), resulting in the formation of an allene (B1206475) or a conjugated enyne.
Theoretical studies on the hydrohalogenation of 1-arylalk-1-ynes show that the reaction can proceed through different pathways, including bimolecular syn-addition and termolecular anti-addition, with the stereoselectivity being influenced by steric and electronic factors. rsc.org The presence of the aryl group helps to stabilize the positive charge on the adjacent carbon, directing the initial electrophilic attack according to Markovnikov's rule. rsc.org
Polymerization and Oligomerization Behavior of Polyalkynes
Diacetylene compounds, particularly 1,4-diaryl-1,3-butadiynes, are well-known monomers for the synthesis of polydiacetylenes, a class of conjugated polymers with unique optical and electronic properties. ulsu.ru The polymerization typically proceeds in the solid state via a topochemical 1,4-addition mechanism. acs.org
This process is highly dependent on the crystal packing of the monomer molecules. For the reaction to occur, the diacetylene rods of adjacent monomers must be aligned in a specific arrangement that allows for the 1,4-addition to propagate through the crystal lattice. tandfonline.com The polymerization can be initiated by heat or UV irradiation and results in a highly ordered, conjugated polymer backbone consisting of alternating double, single, and triple bonds. acs.orggoogle.com The specific substituents on the aryl rings, such as the methyl group in 4-(1,3-butadiynyl)toluene, play a crucial role in dictating the solid-state packing and, consequently, the polymerizability of the monomer. tandfonline.com
Hydrogenation and Reduction Pathways of the Butadiynyl Moiety
The butadiynyl group can be selectively or fully hydrogenated using various catalytic systems. The reduction occurs in a stepwise manner, allowing for the isolation of intermediate products.
Partial Hydrogenation to Enyne: Using catalysts such as Lindlar's catalyst (Pd/CaCO3 poisoned with lead), one of the triple bonds can be selectively reduced to a cis-(Z)-double bond, yielding a conjugated enyne.
Reduction to Diene: Further reduction can convert the second triple bond into a double bond, resulting in a conjugated diene.
Reduction to Alkene: Continued hydrogenation will reduce one of the double bonds.
Full Hydrogenation to Alkyl Chain: Under forcing conditions with catalysts like Pd/C or PtO2 and higher hydrogen pressure, the entire butadiynyl group can be fully saturated to a butyl chain. google.com
The selectivity of the hydrogenation is highly dependent on the choice of catalyst, solvent, and reaction conditions. researchgate.netacs.org Specialized rhodium complexes have also been shown to be effective for the selective hydrogenation of alkynes to cis-olefins. uomustansiriyah.edu.iq
| Product Type | Description | Typical Catalyst/Conditions |
|---|---|---|
| Conjugated Enyne | Selective reduction of one triple bond to a double bond. | Lindlar's Catalyst (Pd/CaCO3/Pb) |
| Conjugated Diene | Reduction of both triple bonds to double bonds. | Controlled hydrogenation with Pd or Ni catalysts. acs.org |
| Butylarene | Complete saturation of the side chain. | Pd/C, PtO2, high H2 pressure. google.com |
Reactions Involving the Aromatic Ring System
The benzene ring of 4-(1,3-butadiynyl)toluene is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the combined directing effects of the two substituents: the methyl group and the 1,3-butadiynyl group. askthenerd.com
Methyl Group (-CH3): An electron-donating group (by induction and hyperconjugation) that activates the ring towards EAS and is an ortho, para-director. masterorganicchemistry.com
1,3-Butadiynyl Group (-C≡C-C≡CH): An electron-withdrawing group (by induction due to the sp-hybridized carbons) that deactivates the ring towards EAS and is a meta-director.
In this molecule, the two groups have competing effects. The strongly activating ortho, para-directing methyl group will generally control the position of substitution. The para position is already occupied by the butadiynyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methyl group (C2 and C6). The deactivating butadiynyl group also disfavors substitution at the positions ortho to it (C3 and C5), which further reinforces the directing effect of the methyl group towards the C2 and C6 positions. cerritos.edu
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO3, H2SO4 | 1-(1,3-Butadiynyl)-4-methyl-2-nitrobenzene |
| Halogenation | Br2, FeBr3 | 2-Bromo-1-(1,3-butadiynyl)-4-methylbenzene |
| Sulfonation | Fuming H2SO4 | 2-(1,3-Butadiynyl)-5-methylbenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 1-(2-(1,3-Butadiynyl)-5-methylphenyl)ethan-1-one |
Electrophilic Aromatic Substitution with the Butadiynyl and Methyl Directing Effects
The methyl group is a well-understood activating group. libretexts.org Through an inductive effect, it donates electron density to the ring, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orgmsu.edu This electron donation also stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. organicchemistrytutor.com As an activating group, the methyl substituent directs incoming electrophiles to the ortho and para positions (carbons 2, 6, and 4 relative to the methyl group). libretexts.org
Conversely, the 1,3-butadiynyl group is considered a deactivating group. The sp-hybridized carbon atoms of the triple bonds are more electronegative than the sp²-hybridized carbons of the benzene ring, leading to an inductive withdrawal of electron density. Furthermore, the π-system of the butadiynyl group is conjugated with the aromatic ring, allowing it to withdraw electron density via a resonance effect. libretexts.org This withdrawal of electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. msu.edu Electron-withdrawing groups typically direct incoming electrophiles to the meta position (carbons 3 and 5 relative to the substituent). libretexts.org
In "Benzene, 1-(1,3-butadiynyl)-4-methyl-", these two directing effects are in play simultaneously. The methyl group at position 4 activates the ortho positions (2 and 6) and the para position (1, which is already substituted). The butadiynyl group at position 1 deactivates the ring and directs incoming electrophiles to its meta positions (3 and 5).
The positions ortho to the activating methyl group (2 and 6) are the same as the positions meta to the deactivating butadiynyl group. This alignment results in a reinforcing effect, making these positions the most likely sites for electrophilic attack. The activating effect of the methyl group enhances the reactivity at these sites, while the deactivating butadiynyl group does not disfavor them as strongly as it does its own ortho and para positions. Therefore, electrophilic substitution is predicted to occur predominantly at the positions ortho to the methyl group.
| Substituent | Electronic Effect | Reactivity Effect | Directing Preference |
|---|---|---|---|
| -CH₃ (Methyl) | Electron-donating (Inductive and Hyperconjugation) | Activating | Ortho, Para |
| -C≡C-C≡CH (1,3-Butadiynyl) | Electron-withdrawing (Inductive and Resonance) | Deactivating | Meta |
Nucleophilic Aromatic Substitution (if activated by other substituents)
"Benzene, 1-(1,3-butadiynyl)-4-methyl-" in its native state is not a suitable substrate for nucleophilic aromatic substitution (NAS). This type of reaction requires a specific set of circumstances that are not met by the molecule. The mechanism of NAS typically involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the formation of a negatively charged Meisenheimer complex intermediate. libretexts.orgnih.gov For this to occur, two key features are generally required:
A good leaving group: The ring must be substituted with an atom or group that can depart with its electron pair, such as a halide.
Strong electron-withdrawing groups (EWGs): The aromatic ring must be rendered sufficiently electron-deficient (electrophilic) to be attacked by a nucleophile. This is achieved by the presence of powerful EWGs, such as nitro groups (-NO₂), positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.comyoutube.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orguomustansiriyah.edu.iq
The subject molecule lacks a leaving group. Furthermore, the presence of the electron-donating methyl group increases the electron density of the ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. masterorganicchemistry.com
However, if the molecule were modified, it could potentially undergo NAS. For instance, if a halogen (e.g., -Cl) were introduced at the C-2 position and a nitro group (-NO₂) at the C-5 position, the ring would be activated for NAS. In this hypothetical scenario, the butadiynyl group (an EWG) and the nitro group (a strong EWG) would work in concert to withdraw electron density and stabilize the anionic intermediate, facilitating the displacement of the chloride by a nucleophile.
Oxidation and Reduction Pathways of the Aromatic Nucleus
The aromatic nucleus of benzene and its derivatives is notably stable and generally resistant to both oxidation and reduction due to its aromaticity.
Oxidation: The benzene ring is inert to common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under mild conditions. Under harsh conditions (e.g., high temperature and pressure), the ring can be oxidized, but this often leads to the complete degradation of the molecule into smaller fragments like carbon dioxide and water. Specific and controlled oxidation of the aromatic nucleus of "Benzene, 1-(1,3-butadiynyl)-4-methyl-" to form useful products like phenols or quinones without affecting the side chains is exceptionally challenging and not a standard transformation.
Reduction: Reduction of the aromatic ring is possible but requires more forceful conditions than the reduction of a typical alkene.
Catalytic Hydrogenation: The benzene ring can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation (H₂ gas with a metal catalyst like Pt, Pd, or Ni), but this typically requires high pressures and elevated temperatures. Under such conditions, the triple bonds of the butadiynyl side chain would also be reduced.
Birch Reduction: A more controlled partial reduction can be achieved using the Birch reduction, which involves dissolving an alkali metal (like Na or Li) in liquid ammonia (B1221849) with an alcohol present. The outcome of the Birch reduction is highly dependent on the electronic nature of the substituents. Electron-donating groups like the methyl group and electron-withdrawing groups like the butadiynyl group direct the reduction to different positions on the ring, making the prediction of a single, clean product complex for this disubstituted system.
Reactivity of the Methyl Group on the Benzene Ring
Benzylic Functionalization and Side-Chain Reactions
The methyl group attached to the benzene ring possesses benzylic hydrogens, which are significantly more reactive than typical alkane hydrogens. This enhanced reactivity is due to the stability of the radical, carbocation, or carbanion intermediates formed at the benzylic position, which are stabilized by resonance with the adjacent aromatic ring. msu.edu This allows for a variety of selective side-chain reactions that leave the aromatic ring and the butadiynyl group intact.
Benzylic Oxidation: The methyl group can be oxidized by strong oxidizing agents, such as hot, acidic potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), to a carboxylic acid group (-COOH). msu.eduyoutube.com This reaction provides a synthetic route to 4-(1,3-butadiynyl)benzoic acid. The reaction proceeds as long as there is at least one benzylic hydrogen.
Benzylic Halogenation: Free-radical halogenation can occur selectively at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This reaction would convert the methyl group into a bromomethyl group (-CH₂Br), yielding "Benzene, 1-(bromomethyl)-4-(1,3-butadiynyl)-". This benzylic halide is a valuable synthetic intermediate, susceptible to nucleophilic substitution (Sₙ1 and Sₙ2) and elimination reactions to introduce a wide range of functional groups on the side chain. msu.edu
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, H₃O⁺, heat | -COOH (Carboxylic acid) |
| Radical Halogenation | NBS, light/peroxide | -CH₂Br (Benzyl bromide) |
| Nucleophilic Substitution (from Benzyl Halide) | NaOH | -CH₂OH (Benzyl alcohol) |
| Nucleophilic Substitution (from Benzyl Halide) | NaCN | -CH₂CN (Benzyl cyanide) |
Mechanistic Studies of Key Transformations of "Benzene, 1-(1,3-butadiynyl)-4-methyl-"
Transition State Analysis and Reaction Energetics
Detailed mechanistic studies involving transition state analysis and reaction energetics for "Benzene, 1-(1,3-butadiynyl)-4-methyl-" are not widely available in the literature. Such investigations are typically performed using computational quantum chemistry methods (e.g., Density Functional Theory, DFT) to model the reaction pathways of specific transformations. These studies provide deep insights into the reaction mechanism, selectivity, and kinetics that are often inaccessible through experimental means alone.
For a key transformation like the electrophilic nitration of "Benzene, 1-(1,3-butadiynyl)-4-methyl-", a computational study would involve:
Mapping the Potential Energy Surface: Researchers would calculate the energy of the system as the reactants (the benzene derivative and the nitronium ion, NO₂⁺) approach and react. This involves mapping the geometric changes and corresponding energy changes along the reaction coordinate.
Locating Intermediates and Transition States: The calculations would identify the structures and energies of key intermediates, such as the different possible arenium ions (sigma complexes) corresponding to attack at the ortho, meta, and para positions. Crucially, the transition state for each step—the highest energy point connecting reactants to intermediates and intermediates to products—would be located.
Calculating Reaction Energetics: From these calculations, key energetic parameters can be determined:
Activation Energy (ΔG‡): The energy difference between the reactants and the transition state. This value is directly related to the reaction rate; a lower activation energy implies a faster reaction. By comparing the activation energies for attack at different ring positions, the regioselectivity can be predicted and explained. For this molecule, calculations would be expected to show a lower activation energy for attack at the position ortho to the methyl group.
Such analyses provide a quantitative basis for understanding the directing effects of the methyl and butadiynyl groups, rationalizing why one isomer is formed preferentially over others by comparing the stabilities of the various possible transition states.
Role of Catalysts and Reagents in Reaction Selectivity and Stereocontrol
The selection of an appropriate catalyst system is paramount in directing the selective functionalization of the two alkyne units in Benzene, 1-(1,3-butadiynyl)-4-methyl-. Platinum-based catalysts, in particular, have demonstrated high efficacy in controlling the outcomes of hydrosilylation reactions involving 1,3-diynes.
Research into the hydrosilylation of diaryl-substituted 1,3-diynes, a class to which Benzene, 1-(1,3-butadiynyl)-4-methyl- belongs, has shown that titania-supported platinum catalysts can achieve high selectivity under specific conditions. researchgate.net When reacting with silanes, the catalyst directs the addition of the Si-H bond across one of the two triple bonds. The choice of catalyst influences which alkyne reacts (chemoselectivity), where the silicon and hydrogen atoms add across the triple bond (regioselectivity), and the resulting spatial arrangement of the new substituents (stereoselectivity).
For instance, titania-supported platinum catalysts have been found to be highly effective in promoting the monohydrosilylation of diaryl-substituted diynes. researchgate.net This catalytic system favors the addition of only one silane (B1218182) molecule, leaving the second triple bond unreacted. This chemoselectivity is crucial for synthesizing silyl-substituted 1,3-enynes. Furthermore, the catalyst governs the exclusive formation of a specific regioisomer and stereoisomer. The process typically involves a syn-addition of the silicon-hydrogen bond, leading to the (E)-isomer. researchgate.net The regioselectivity is also precisely controlled, with the silicon atom adding exclusively to the internal carbon atom of the diyne system (the β-position). researchgate.net
Other platinum catalysts, such as Pt₂(dvs)₃, PtO₂, and Pt(PPh₃)₄, are also effective for the hydrosilylation of various 1,3-diynes, allowing for the selective synthesis of either mono- or bis-silylated products depending on the reaction conditions. nih.gov The careful optimization of the catalyst, substrate, and silane ratios allows chemists to steer the reaction toward the desired functionalized product with a high degree of control.
Chemo-, Regio-, and Stereoselectivity in Reactions of "Benzene, 1-(1,3-butadiynyl)-4-methyl-"
The inherent structure of Benzene, 1-(1,3-butadiynyl)-4-methyl-, with its two distinct triple bonds (one adjacent to the tolyl group and one terminal), presents several selectivity challenges in addition reactions. However, catalytic systems can overcome these challenges to provide specific products with high fidelity.
Chemoselectivity: In reactions like hydrosilylation, catalysts can differentiate between the two triple bonds. With diaryl-substituted diynes, titania-supported platinum catalysts selectively mediate monohydrosilylation, yielding the silyl-enyne rather than the bis-silylated diene. researchgate.net This indicates a high level of chemoselectivity, where the catalyst deactivates or the substrate's reactivity decreases significantly after the first addition.
Regioselectivity: The orientation of addition across a triple bond is a critical aspect of regioselectivity. In the platinum-catalyzed hydrosilylation of diaryl diynes, the silicon moiety is directed exclusively to the internal (β) carbon atom of the 1,3-diyne system. researchgate.net This results in the formation of a single, well-defined regioisomer.
Stereoselectivity: The spatial arrangement of the atoms after addition is governed by stereoselectivity. Platinum-catalyzed hydrosilylation proceeds via a syn-addition mechanism. This means that the silicon and hydrogen atoms add to the same side of the triple bond, resulting exclusively in the formation of the (E)-isomer of the resulting alkene. researchgate.net
The collective control over these three aspects—chemo-, regio-, and stereoselectivity—is demonstrated in the hydrosilylation of diaryl-substituted 1,3-diynes. The reaction yields a single primary product: the β-(E)-silyl-substituted 1,3-enyne.
Interactive Data Table: Selectivity in the Hydrosilylation of Diaryl-Substituted 1,3-Diynes
| Catalyst System | Reagent | Chemoselectivity | Regioselectivity | Stereoselectivity | Primary Product |
| Titania-supported Platinum | Silane | Monohydrosilylation | Silicon at β-carbon | syn-addition | β-(E)-Silyl-1,3-enyne |
| Pt₂(dvs)₃ | Triorganosilane | Mono- or Bis-silylation | Controlled by conditions | Selective | Silyl-enyne or Bis-silyl-diene |
| Pt(PPh₃)₄ | Triorganosilane | Mono- or Bis-silylation | Controlled by conditions | Selective | Silyl-enyne or Bis-silyl-diene |
Advanced Spectroscopic and Structural Elucidation of Benzene, 1 1,3 Butadiynyl 4 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For Benzene (B151609), 1-(1,3-butadiynyl)-4-methyl- , one- and two-dimensional NMR experiments provide a complete picture of its proton and carbon framework.
Proton (¹H) NMR: Chemical Shifts, Coupling Constants, and Multiplicities
The ¹H NMR spectrum of Benzene, 1-(1,3-butadiynyl)-4-methyl- in deuterated chloroform (B151607) (CDCl₃) reveals the distinct chemical environments of the protons in the molecule. The spectrum exhibits signals corresponding to the aromatic protons of the p-tolyl group, the terminal acetylenic proton, and the methyl protons.
The aromatic protons ortho to the butadiynyl substituent appear as a doublet at approximately 7.46 ppm, while the meta protons resonate as a doublet at around 7.18 ppm. rsc.org This downfield shift is indicative of the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the diyne chain. The observed coupling constant for these aromatic protons is typically around 8.2 Hz, which is characteristic of ortho-coupling in a para-substituted benzene ring. rsc.org
A sharp singlet corresponding to the three protons of the methyl group appears at approximately 2.41 ppm. rsc.org The terminal acetylenic proton gives rise to a singlet at about 2.51 ppm. rsc.org The lack of coupling for the methyl and acetylenic protons confirms their structural isolation from other non-equivalent protons.
Interactive Data Table: ¹H NMR Data for Benzene, 1-(1,3-butadiynyl)-4-methyl-
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 7.46 | Doublet | 8.2 | Aromatic protons (ortho to -C≡C-) |
| 7.18 | Doublet | 8.2 | Aromatic protons (meta to -C≡C-) |
| 2.51 | Singlet | N/A | Acetylenic proton (-C≡C-H) |
| 2.41 | Singlet | N/A | Methyl protons (-CH₃) |
Carbon-13 (¹³C) NMR: Chemical Shifts and Quaternary Carbon Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For Benzene, 1-(1,3-butadiynyl)-4-methyl- , the spectrum shows distinct signals for each of the unique carbon atoms.
The carbon atoms of the aromatic ring display signals in the range of 118.0 to 140.1 ppm. rsc.org The quaternary carbon attached to the butadiynyl group (ipso-carbon) is observed at approximately 118.0 ppm. rsc.org The carbons ortho and meta to the diyne substituent resonate at around 132.9 and 129.4 ppm, respectively. rsc.org The para-carbon, to which the methyl group is attached, appears at approximately 140.1 ppm. rsc.org
A key feature of the spectrum is the presence of signals for the four sp-hybridized carbons of the butadiynyl chain. These quaternary carbons are typically found in the region of 68.5 to 75.8 ppm. rsc.org Specifically, the carbons are assigned as follows: C≡C-H at 71.2 ppm, -C≡C -H at 68.5 ppm, Ar-C ≡C- at 75.8 ppm, and Ar-C≡C - at 73.1 ppm. rsc.org The methyl carbon gives a characteristic signal at a higher field, around 21.8 ppm. rsc.org
Interactive Data Table: ¹³C NMR Data for Benzene, 1-(1,3-butadiynyl)-4-methyl-
| Chemical Shift (δ) (ppm) | Assignment |
| 140.1 | Aromatic C (para to -C≡C-, attached to -CH₃) |
| 132.9 | Aromatic CH (ortho to -C≡C-) |
| 129.4 | Aromatic CH (meta to -C≡C-) |
| 118.0 | Aromatic C (ipso, attached to -C≡C-) |
| 75.8 | Ar-C ≡C- |
| 73.1 | Ar-C≡C - |
| 71.2 | -C ≡C-H |
| 68.5 | -C≡C -H |
| 21.8 | Methyl C (-CH₃) |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
COSY (Correlation Spectroscopy): A COSY experiment would be expected to show a cross-peak between the aromatic proton signals at 7.46 and 7.18 ppm, confirming their ortho-relationship and coupling. No other cross-peaks would be anticipated due to the lack of other vicinal proton-proton couplings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. Expected correlations would be between the proton at 7.46 ppm and the carbon at 132.9 ppm, the proton at 7.18 ppm and the carbon at 129.4 ppm, the acetylenic proton at 2.51 ppm and the carbon at 71.2 ppm, and the methyl protons at 2.41 ppm with the carbon at 21.8 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons. Key expected correlations would include:
The ortho-aromatic protons (7.46 ppm) to the ipso-carbon (118.0 ppm) and the first acetylenic carbon (75.8 ppm).
The meta-aromatic protons (7.18 ppm) to the para-carbon (140.1 ppm).
The methyl protons (2.41 ppm) to the para-carbon (140.1 ppm) and the meta-carbons (129.4 ppm).
The acetylenic proton (2.51 ppm) to the adjacent sp-carbon (68.5 ppm) and the next sp-carbon in the chain (73.1 ppm).
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints
Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its characteristic bond vibrations.
Characteristic Frequencies of C≡C Triple Bonds and Aromatic C-H/C=C Vibrations
While a specific experimental IR or Raman spectrum for Benzene, 1-(1,3-butadiynyl)-4-methyl- is not available in the reviewed literature, the expected characteristic frequencies can be predicted based on known group frequencies.
C≡C Triple Bond Vibrations: The most characteristic feature in the IR and Raman spectra would be the stretching vibrations of the carbon-carbon triple bonds. For a terminal alkyne, a sharp, weak to medium intensity band for the C-H stretch is expected around 3300 cm⁻¹. The C≡C stretching vibrations for a conjugated diyne system typically appear in the region of 2100-2260 cm⁻¹. Due to the conjugation, two C≡C stretching bands may be observed, often with one being more intense in the Raman spectrum and the other in the IR spectrum.
Aromatic C-H/C=C Vibrations: The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. Additionally, out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. For a para-substituted ring, a strong band is often observed between 800 and 860 cm⁻¹.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.
For Benzene, 1-(1,3-butadiynyl)-4-methyl- , with a molecular formula of C₁₁H₈, the expected exact mass would be approximately 140.0626 g/mol . A high-resolution mass spectrum would show the molecular ion peak (M⁺) at this m/z value, confirming the molecular formula.
The fragmentation pattern upon electron ionization would likely involve initial loss of a hydrogen atom from the terminal alkyne or the methyl group to form a stable propargyl-type or benzyl-type cation. The loss of the methyl group (a loss of 15 amu) would also be a probable fragmentation pathway. Further fragmentation of the benzene ring would lead to characteristic ions at m/z 77 (phenyl cation) and subsequent smaller fragments. The stability of the aromatic ring and the conjugated system would likely result in a relatively intense molecular ion peak.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
For "Benzene, 1-(1,3-butadiynyl)-4-methyl-," HRMS provides an exact mass measurement, which confirms its molecular formula. The experimentally determined exact mass is compared to the theoretically calculated mass for the proposed formula, C11H8.
| Parameter | Value |
| Molecular Formula | C11H8 |
| Calculated Exact Mass | 140.0626 u |
| Experimentally Determined Exact Mass | Consistent with calculated value |
This close correlation between the calculated and measured mass provides strong evidence for the assigned molecular formula.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation of "Benzene, 1-(1,3-butadiynyl)-4-methyl-" would be expected to yield stable fragments, such as the tropylium (B1234903) ion or fragments resulting from cleavages at the butadiynyl chain. The presence of heteroatoms with non-bonding valence electrons can significantly influence the fragmentation pattern by localizing the radical cation. libretexts.org
Common fragmentation pathways for similar aromatic and conjugated compounds include:
Loss of a methyl group: This would result in a fragment with a mass-to-charge ratio (m/z) corresponding to the loss of 15 atomic mass units.
Cleavage of the butadiynyl chain: This can lead to various charged fragments depending on where the chain breaks.
Formation of stable aromatic cations: The aromatic ring promotes the formation of stable carbocations.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The extended π-system of "Benzene, 1-(1,3-butadiynyl)-4-methyl-," which includes the benzene ring and the butadiyne chain, gives rise to characteristic absorption bands in the UV-Vis spectrum.
The absorption maxima (λmax) are indicative of the energy required for π → π* transitions. A more extended conjugated system generally results in a shift of the absorption maxima to longer wavelengths (a bathochromic or red shift). For similar conjugated aromatic compounds, absorption bands can be observed in the UV-A and UV-B regions. For instance, a star-shaped conjugated molecule with three methylated pyridinium (B92312) rings connected by a triple bond to a central benzene core exhibits absorption maxima at 202 nm, 228 nm, 284 nm, and 324 nm. mdpi.com
| Spectroscopic Parameter | Typical Wavelength Range for Similar Compounds |
| λmax (π → π transitions)* | 200-400 nm |
The specific λmax values for "Benzene, 1-(1,3-butadiynyl)-4-methyl-" would provide a quantitative measure of the extent of electronic conjugation in the molecule.
X-ray Crystallography for Solid-State Molecular Geometry (if available)
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
Based on crystallographic data of related aromatic and alkyne-containing molecules, the expected bond lengths and angles for "Benzene, 1-(1,3-butadiynyl)-4-methyl-" can be predicted. researchgate.netnih.gov
| Structural Parameter | Expected Value |
| Benzene Ring C-C Bond Length | ~1.39 Å |
| C≡C Triple Bond Length | ~1.20 Å |
| C-C Single Bond Length (alkyne-aryl) | ~1.43 Å |
| Benzene Ring C-C-C Bond Angle | ~120° |
| C-C≡C Bond Angle | ~180° |
Analysis of Molecular Conformation and Crystal Packing
X-ray crystallography would also reveal the molecule's conformation in the solid state and how the molecules are arranged in the crystal lattice. The planarity of the benzene ring and the linear geometry of the butadiyne chain are key conformational features. Intermolecular interactions, such as π-π stacking and van der Waals forces, would dictate the crystal packing arrangement.
Comparison of Experimental Structural Data with Theoretical Predictions
Computational chemistry provides a powerful means to predict molecular structures and properties. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to model the geometry of "Benzene, 1-(1,3-butadiynyl)-4-methyl-." These predicted values for bond lengths, bond angles, and dihedral angles can then be compared with experimental data obtained from techniques like X-ray crystallography. Such comparisons are crucial for validating the theoretical models and for gaining a deeper understanding of the molecule's structure and electronic properties. Discrepancies between experimental and theoretical data can often highlight the influence of intermolecular forces in the solid state that are not accounted for in gas-phase theoretical calculations.
Computational and Theoretical Investigations of Benzene, 1 1,3 Butadiynyl 4 Methyl
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and understanding the distribution and energy of its electrons. These calculations solve approximations of the Schrödinger equation for the molecular system.
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For Benzene (B151609), 1-(1,3-butadiynyl)-4-methyl-, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The molecule consists of a planar toluene (B28343) group connected to a linear 1,3-butadiynyl chain.
The primary conformational flexibility would arise from the rotation around the single bond connecting the benzene ring to the butadiynyl chain and the central C-C single bond within the butadiynyl moiety. However, due to the sp-hybridization of the acetylene (B1199291) carbons and sp2-hybridization of the aromatic carbon, the entire butadiynyl-phenyl fragment is expected to have a strong preference for a planar or near-planar conformation to maximize π-system conjugation. Studies on analogous molecules like 1,3-butadiene (B125203) have shown that the s-trans conformation is generally more stable than s-cis or s-gauche forms due to reduced steric hindrance. researchgate.net For the target molecule, a fully planar structure represents the global minimum, optimizing the overlap between the aromatic π-system and the polyyne chain.
Frontier Molecular Orbital (FMO) theory is crucial for describing the electronic properties and reactivity of a molecule. mdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chadsprep.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. chadsprep.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap implies high stability. nih.gov
In Benzene, 1-(1,3-butadiynyl)-4-methyl-, the extended conjugation between the phenyl ring and the butadiynyl chain is expected to significantly influence the FMOs. The HOMO would likely exhibit π-character distributed across the entire conjugated system, while the LUMO would be the corresponding π* antibonding orbital. The presence of the electron-donating methyl group on the benzene ring would be expected to raise the energy of the HOMO slightly compared to an unsubstituted analog.
Computational studies on structurally related conjugated systems provide insight into typical energy values. For instance, calculations on (1E,3E)-1,4-dinitro-1,3-butadiene show how substituents dramatically alter frontier orbital energies. nih.govmdpi.com While specific values for Benzene, 1-(1,3-butadiynyl)-4-methyl- require dedicated calculation, the principles derived from similar conjugated molecules are directly applicable.
Table 1: Illustrative Frontier Molecular Orbital Energies of Related Conjugated Systems
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|
| s-trans-1,3-butadiene nih.gov | -6.23 | 0.61 | 5.84 |
| (1E,3E)-1,4-dinitro-1,3-butadiene nih.govmdpi.com | -8.31 | -3.91 | 4.40 |
Note: Data is for illustrative purposes from related molecules to demonstrate the concepts of HOMO, LUMO, and energy gap calculations. Values are method-dependent.
The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. This charge distribution can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which calculates the charges on individual atoms.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. It is plotted onto the molecule's electron density surface, with colors indicating different values of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.
For Benzene, 1-(1,3-butadiynyl)-4-methyl-, the MEP surface would be expected to show a high electron density (negative potential) around the π-systems of the aromatic ring and the butadiynyl chain. researchgate.net The electron-donating methyl group would further enhance the negative potential on the aromatic ring, particularly at the ortho and para positions. The hydrogen atoms would exhibit a positive potential. This mapping is invaluable for predicting how the molecule will interact with other reagents.
Computational methods can accurately predict various spectroscopic properties, which is essential for structure verification and analysis.
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide valuable data that, when compared to experimental spectra, can confirm the proposed structure. scielo.org.zamdpi.commdpi.com For the target molecule, distinct signals would be predicted for the aromatic protons, the methyl protons, and the carbons of the aromatic ring, methyl group, and the butadiynyl chain.
IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies and their corresponding intensities, helping to assign peaks in an experimental spectrum. sapub.org Key predicted vibrations for Benzene, 1-(1,3-butadiynyl)-4-methyl- would include C-H stretching from the aromatic ring and methyl group, C≡C stretching from the alkyne units, and C=C stretching from the aromatic ring. researchgate.net
UV-Vis Spectroscopy: Electronic transitions, such as those observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). scielo.org.za This method calculates the energies of electronic excitations from the ground state to various excited states. For a highly conjugated system like Benzene, 1-(1,3-butadiynyl)-4-methyl-, TD-DFT would predict strong absorptions corresponding to π → π* transitions. The calculated maximum absorption wavelength (λmax) can be compared with experimental data to understand the electronic structure. sapub.org
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Alkyne C≡C Stretch | 2260-2100 |
Note: This table shows typical frequency ranges for the functional groups present in the molecule. Precise values are obtained from specific DFT calculations.
Density Functional Theory (DFT) Studies for Reactivity and Mechanism
DFT is a widely used computational method for studying chemical reactions. It provides a good balance between accuracy and computational cost, making it suitable for exploring complex reaction pathways. mdpi.com
DFT calculations can be used to map out the potential energy surface for a chemical reaction, allowing for the modeling of reaction pathways. This involves identifying the structures of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and, consequently, its rate.
For Benzene, 1-(1,3-butadiynyl)-4-methyl-, DFT could be used to model various reactions, such as cycloadditions, electrophilic additions to the alkyne chain, or polymerization. nih.govmdpi.com For example, in a hypothetical addition reaction, DFT would be used to:
Optimize the geometries of the reactants and products.
Locate the transition state structure connecting them.
Studies on the reactions of related molecules, such as the formation of naphthalene (B1677914) from a phenyl radical and 1,3-butadiyne (B1212363), demonstrate how these computational approaches can elucidate complex, multi-step reaction mechanisms and identify the most kinetically favorable pathways. kaust.edu.sa
Energetics of Isomerization and Tautomerization Processes
Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore the potential energy surfaces of such transformations. By calculating the energies of the ground state, transition states, and potential intermediates, researchers can determine the activation barriers and reaction enthalpies for various isomerization pathways. For analogous systems, such as conjugated enynes, base-catalyzed isomerizations have been studied, revealing complex reaction mechanisms that could be computationally modeled for the target molecule. These calculations would provide a quantitative understanding of the kinetic and thermodynamic feasibility of different isomerization reactions.
Conceptual DFT Descriptors: Electrophilicity, Nucleophilicity, and Chemical Hardness
Conceptual DFT provides a framework to quantify the reactivity of a molecule through various descriptors derived from its electronic structure. These descriptors, including electrophilicity, nucleophilicity, and chemical hardness, offer valuable insights into the molecule's behavior in chemical reactions.
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the ionization potential (IP) and the electron affinity (EA).
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a useful descriptor for predicting the reactivity of electrophiles in polar reactions.
Nucleophilicity (N) , conversely, measures the ability of a molecule to donate electrons. Various scales for nucleophilicity have been developed within the DFT framework.
For "Benzene, 1-(1,3-butadiynyl)-4-methyl-," the extended π-conjugation of the butadiynyl chain is expected to influence these properties significantly. The tolyl group, being an electron-donating group, would likely increase the nucleophilicity of the aromatic ring and the butadiynyl moiety compared to an unsubstituted phenylbutadiyne.
Below is a hypothetical table of calculated conceptual DFT descriptors for "Benzene, 1-(1,3-butadiynyl)-4-methyl-" and related compounds for comparative purposes. The values are illustrative and would require specific DFT calculations to be confirmed.
| Compound | HOMO (eV) | LUMO (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
| Benzene | -9.24 | -1.15 | 4.05 | 1.34 |
| Toluene | -8.82 | -1.08 | 3.87 | 1.25 |
| Phenylacetylene (B144264) | -8.60 | -1.50 | 3.55 | 1.78 |
| Benzene, 1-(1,3-butadiynyl)-4-methyl- | -8.45 | -1.85 | 3.30 | 2.15 |
Note: These values are hypothetical and serve for illustrative purposes only. Actual values would be obtained from DFT calculations.
The data in the table suggests that the introduction of the butadiynyl group and the methyl group progressively decreases the chemical hardness and increases the electrophilicity index, indicating a higher reactivity compared to benzene and toluene.
Molecular Dynamics Simulations to Understand Dynamic Behavior or Intermolecular Interactions
For a molecule like "Benzene, 1-(1,3-butadiynyl)-4-methyl-," MD simulations could be employed to study:
Intermolecular interactions: In the condensed phase, the aromatic rings and the butadiynyl chains can engage in π-π stacking and other non-covalent interactions. MD simulations can quantify the strength and geometry of these interactions, which are crucial for understanding the material's bulk properties.
Solvation dynamics: The behavior of the molecule in different solvents can be investigated to understand solubility and the influence of the solvent on its conformation and reactivity.
Polymerization initiation: MD simulations have been used to study the initial chemical events in the polymerization of related molecules like phenylacetylene under high pressure and temperature. aip.org Similar studies on "Benzene, 1-(1,3-butadiynyl)-4-methyl-" could provide insights into its potential as a monomer for novel polymers.
Theoretical Design and Prediction of Novel Derivatives of "Benzene, 1-(1,3-butadiynyl)-4-methyl-" with Tunable Properties
Computational chemistry is an invaluable tool for the rational design of new molecules with desired properties. Starting from the "Benzene, 1-(1,3-butadiynyl)-4-methyl-" scaffold, theoretical calculations can be used to predict how chemical modifications will affect its electronic, optical, and chemical properties.
By systematically introducing different functional groups at various positions on the aromatic ring or the butadiynyl chain, a library of virtual derivatives can be created. For each derivative, DFT calculations can be performed to compute key properties such as:
HOMO-LUMO gap: This is a crucial parameter for predicting the electronic and optical properties of a molecule, such as its color and its potential use in organic electronics.
Dipole moment: This property is important for understanding intermolecular interactions and solubility.
Reactivity descriptors: As discussed in section 5.2.3, these descriptors can be used to tune the reactivity of the molecule for specific applications.
For example, introducing electron-withdrawing groups (e.g., -NO2, -CN) on the phenyl ring is expected to lower the HOMO and LUMO energy levels and increase the electrophilicity. Conversely, adding more electron-donating groups (e.g., -OCH3, -NH2) would raise the HOMO level and enhance the nucleophilicity. This in silico screening approach allows for the efficient identification of promising candidates for synthesis and experimental validation, accelerating the discovery of new materials with tailored functionalities.
Materials Science and Advanced Applications of Benzene, 1 1,3 Butadiynyl 4 Methyl and Its Derivatives
Role as a Synthetic Intermediate in the Construction of Complex Organic Molecules
The combination of the aromatic tolyl group and the reactive diacetylene linker in Benzene (B151609), 1-(1,3-butadiynyl)-4-methyl- positions it as a critical building block for creating larger, more complex molecular architectures through various coupling and cyclization reactions.
Precursor to Extended Polyaromatic Hydrocarbons and Carbon Allotropes (e.g., Graphynes, Carbynes)
The butadiynyl unit is fundamental to the bottom-up synthesis of novel carbon allotropes, particularly graphynes. Graphynes are two-dimensional carbon networks similar to graphene but containing both sp²- and sp-hybridized carbon atoms, which create a porous, lattice-like structure. kaust.edu.sakaust.edu.sayoutube.com The synthesis of these materials often relies on the polymerization of monomers featuring multiple acetylenic or butadiynyl groups.
Molecules like Benzene, 1-(1,3-butadiynyl)-4-methyl- can be considered foundational units for these processes. Methodologies such as dynamic alkyne metathesis and various coupling reactions (e.g., Sonogashira, Glaser) are employed to polymerize alkynyl-substituted benzene monomers into extended, ordered sheets. kaust.edu.sacolorado.edu For instance, the bulk synthesis of γ-graphyne has been achieved using hexa-alkynyl-substituted benzene monomers, demonstrating the viability of using aryl-alkyne precursors to build these advanced carbon materials. colorado.edu The rigid butadiynyl linker dictates the pore size and geometry of the resulting graphyne sheet, while the tolyl group can influence intermolecular spacing and solubility of precursors.
| Synthetic Method | Description | Relevance of Butadiynyl Precursors |
|---|---|---|
| Alkyne Metathesis | A reversible reaction that allows for the formation of thermodynamically stable, crystalline graphyne structures. colorado.edu | Enables the formation of the extended sp- and sp²-hybridized carbon network from alkynyl-substituted aromatic monomers. |
| Glaser-Hay Coupling | An oxidative coupling of terminal alkynes, often used to create polydiacetylene networks and macrocycles. nih.gov | Directly polymerizes butadiynyl units to form the carbon-rich framework of graphyne-like materials. |
| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, useful for building complex conjugated systems. kaust.edu.sa | Allows for the stepwise construction of graphyne fragments and extended polyaromatic hydrocarbons. |
Building Block for Novel Heterocyclic and Macrocyclic Systems
The 1,3-butadiyne (B1212363) linkage is a powerful tool for constructing shape-persistent macrocycles and complex heterocyclic systems. The rigidity of the diacetylene rod allows for the creation of large molecular architectures with well-defined shapes and cavities, which are of interest for applications in molecular recognition and host-guest chemistry.
Research has demonstrated the synthesis of novel macrocycles using building blocks structurally similar to Benzene, 1-(1,3-butadiynyl)-4-methyl-. For example, a terphenylic macrocycle was successfully synthesized incorporating a 1,4-bis(phenylbuta-1,3-diyn-1-yl) benzene bridge, which highlights the utility of the aryl-diacetylene motif. nih.gov The synthesis of such structures often employs orthogonal acetylene (B1199291) scaffolding strategies and oxidative acetylene coupling reactions to sequentially form the macrocyclic rings. nih.gov
Furthermore, 1,3-butadiynes are versatile precursors for a wide range of heterocycles. researchgate.netresearchgate.net Through cycloaddition reactions, the alkyne units can react with various reagents containing heteroatoms (like nitrogen, sulfur, or oxygen) to form aromatic and non-aromatic rings. These reactions provide efficient, atom-economical pathways to functionalized furans, thiophenes, pyrazoles, and triazoles, among others. researchgate.netresearchgate.netnih.gov The tolyl group on Benzene, 1-(1,3-butadiynyl)-4-methyl- can influence the regioselectivity of these cycloaddition reactions and the physical properties of the resulting heterocyclic products.
Applications in Optoelectronic and Functional Materials
The extended π-conjugation across the phenyl ring and the butadiyne linker endows Benzene, 1-(1,3-butadiynyl)-4-methyl- and its derivatives with promising electronic and optical properties, making them attractive candidates for use in a variety of optoelectronic devices.
Components in Organic Semiconductors and Organic Light-Emitting Diodes (OLEDs)
Organic semiconductors are the active components in devices like organic thin-film transistors (OTFTs) and OLEDs. The performance of these materials is intrinsically linked to their molecular structure, which governs charge transport and light-emitting properties. researchgate.net Molecules with extended π-systems, such as arylacetylenes, are widely studied for these applications.
Arylacetylene derivatives have been successfully synthesized and characterized as effective organic semiconductors. For example, a benzothiadiazole-based molecule containing arylacetylene units exhibited p-channel characteristics with significant charge carrier mobility in an OTFT device. researchgate.net The rigid, linear structure of Benzene, 1-(1,3-butadiynyl)-4-methyl- can promote favorable π-π stacking in the solid state, which is crucial for efficient intermolecular charge transport. The methyl group can also be used to tune the material's solubility for solution-based processing and to modify its packing arrangement in thin films.
Modules for Organic Solar Cells (OSCs) and Photovoltaic Devices
Organic solar cells (OSCs) rely on an active layer typically composed of an electron-donating and an electron-accepting organic semiconductor. The design of novel π-conjugated molecules is a key strategy for improving the power conversion efficiency of these devices. mdpi.comchemistryviews.org
While direct application of Benzene, 1-(1,3-butadiynyl)-4-methyl- in OSCs is not widely documented, its molecular structure contains the essential features of a potential photovoltaic material. The extended conjugation allows for strong absorption of light in the visible spectrum. By functionalizing the aromatic ring or extending the conjugated system, its frontier molecular orbital energy levels (HOMO and LUMO) can be tuned to match those of other materials in the solar cell, facilitating efficient charge separation and transport. mdpi.com The enhanced solubility provided by the methyl group is also advantageous for creating the uniform, blended thin films required for high-performance bulk-heterojunction solar cells. nih.govrsc.org
Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) via Butadiynyl Linkers
The rigidity and linear geometry of the butadiynyl group make it an excellent candidate for use as an organic linker in the construction of crystalline porous materials like MOFs and COFs. rsc.orgalfa-chemistry.com These materials are synthesized by connecting metal nodes (in MOFs) or organic nodes (in COFs) with organic linkers to create highly ordered, porous structures.
Diacetylene-containing linkers have been successfully used to construct COFs that are essentially crystalline analogues of graphdiyne. rsc.org These frameworks exhibit high surface areas and well-defined pores, and the presence of the diacetylene motif can impart unique functionalities, such as photocatalytic activity for hydrogen evolution. rsc.org Similarly, diacetylene linkers can be incorporated into MOFs, where the aligned butadiynyl units within the framework can undergo topochemical polymerization upon stimulation (e.g., by heat), leading to highly conjugated systems with tunable nonlinear optical properties. nih.govresearchgate.net Benzene, 1-(1,3-butadiynyl)-4-methyl- can serve as a monofunctional linker or be further functionalized with additional coordinating groups to act as a ditopic or tritopic linker for building robust 2D or 3D frameworks.
| Framework Type | Role of the Butadiynyl Linker | Potential Properties and Applications |
|---|---|---|
| Covalent Organic Frameworks (COFs) | Forms the extended, rigid backbone of the framework, creating a crystalline, porous network. rsc.org | Photocatalysis, gas separation, electronic devices. rsc.orgresearchgate.net |
| Metal-Organic Frameworks (MOFs) | Connects metal ion clusters, with the potential for post-synthetic polymerization of the diacetylene units. nih.govresearchgate.net | Gas storage, nonlinear optics, sensors. rsc.orgnih.gov |
Self-Assembly Studies of Butadiynyl-Containing Aromatic Systems for Supramolecular Architectures
Key intermolecular forces at play include π-π stacking, C-H···π interactions, and, when appropriate functional groups are present, hydrogen bonding. The extended π-system of the butadiyne rod and the aromatic ring facilitates significant π-π stacking interactions, where the electron clouds of adjacent molecules align, leading to energetically favorable arrangements.
The methyl group on the benzene ring of "Benzene, 1-(1,3-butadiynyl)-4-methyl-" plays a crucial role in directing the self-assembly process through C-H···π interactions. The C-H bonds of the methyl group can interact with the electron-rich π-systems of neighboring aromatic rings or the butadiyne rod. Research on related tolyl-substituted diacetylene-diamide-based gelators has demonstrated the importance of these terminal p-methyl groups in promoting such interactions, which are vital for the stability of the assembled structures.
While "Benzene, 1-(1,3-butadiynyl)-4-methyl-" itself lacks traditional hydrogen bond donors or acceptors, derivatives functionalized with groups such as amides or carboxylic acids can leverage hydrogen bonding to form highly ordered, one-dimensional and two-dimensional networks. Studies on diacetylene derivatives containing amide functionalities have shown that hydrogen bonding is a powerful tool for directing the self-assembly into nanofibers, where the diacetylene units are precisely positioned for topochemical polymerization.
The table below summarizes the key non-covalent interactions that drive the self-assembly of butadiynyl-containing aromatic systems.
| Interaction Type | Description | Role in Supramolecular Architecture |
| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Promotes columnar or layered packing of molecules. |
| C-H···π Interactions | Interaction between a C-H bond and a π-system. | Influences the orientation and packing of molecules, with the methyl group acting as a significant director. |
| Hydrogen Bonding | (In derivatives) Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Directs the formation of specific, ordered structures like tapes, sheets, and helices. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the assembled structure. |
Design Principles for Functionalized Aromatic-Alkynyl Architectures in Materials Chemistry
The design of functional materials based on aromatic-alkynyl building blocks like "Benzene, 1-(1,3-butadiynyl)-4-methyl-" hinges on a set of core principles that leverage the inherent properties of these molecules to achieve desired functionalities. These principles guide the synthesis of molecules with specific self-assembly behaviors and, consequently, tailored material properties.
A primary design consideration is the rigidity and linearity of the butadiyne linker. This structural feature imparts a rod-like character to the molecules, which is conducive to the formation of liquid crystalline phases and highly ordered thin films. The ability to form such ordered domains is critical for applications in organic electronics, where charge transport is highly dependent on molecular packing.
Functionalization of the aromatic ring is a key strategy for tuning the properties of the resulting materials. By introducing various substituents onto the benzene ring, it is possible to modulate the electronic properties, solubility, and self-assembly behavior. For example, the incorporation of electron-donating or electron-withdrawing groups can alter the HOMO-LUMO gap of the molecule, thereby influencing its optical and electronic characteristics. The introduction of long alkyl chains can enhance solubility and promote the formation of self-assembled monolayers.
The following table outlines key design principles and their impact on the properties of functionalized aromatic-alkynyl materials.
| Design Principle | Strategy | Impact on Material Properties | Potential Applications |
| Control of Intermolecular Interactions | Introduction of functional groups capable of hydrogen bonding (e.g., -COOH, -CONH2). Strategic placement of alkyl or aryl groups to promote C-H···π and π-π stacking. | Enhanced thermal stability, formation of well-defined nanostructures (nanowires, ribbons), and improved charge carrier mobility. | Organic field-effect transistors (OFETs), sensors, and optoelectronic devices. |
| Tuning Electronic Properties | Incorporation of electron-donating or electron-withdrawing substituents on the aromatic ring. | Modification of absorption and emission spectra, and tuning of charge transport characteristics. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical materials. |
| Enhancing Processability | Attachment of solubilizing groups (e.g., long alkyl chains). | Improved solubility in common organic solvents, enabling solution-based processing techniques like spin-coating and printing. | Printable electronics and large-area device fabrication. |
| Topochemical Polymerization | Precise alignment of butadiyne units in the solid state through crystal engineering. | Formation of highly conjugated polydiacetylene backbones upon exposure to UV light or heat, leading to materials with unique optical and electronic properties. | Chromic sensors, nonlinear optical devices, and conductive polymers. |
Natural Occurrence and Biogenetic Pathways if Substantiated by Academic Literature
Proposed Biosynthetic Routes to Butadiynyl-Substituted Aromatic Compounds in Nature
The biosynthesis of polyacetylenes is generally understood to originate from fatty acid precursors. nih.govmdpi.com Isotopic tracer studies have demonstrated that the carbon backbone of these molecules is derived from the acetate-malonate pathway, leading to the formation of fatty acids like oleic acid. nih.gov A series of enzymatic desaturation and acetylenation reactions, catalyzed by desaturases and acetylenases, then introduce the characteristic double and triple bonds into the fatty acid chain. mdpi.com The crepenynate (B1232503) pathway is considered a major route in the biosynthesis of many plant-derived polyacetylenes. mdpi.com
While the formation of the aliphatic polyacetylene chain is relatively well-understood, the precise mechanisms leading to the formation of the aromatic ring and specific substitutions, such as the methyl group in Benzene (B151609), 1-(1,3-butadiynyl)-4-methyl-, are less defined and are likely specific to the producing organism and the particular compound.
Several hypotheses can be proposed for the biosynthesis of butadiynyl-substituted aromatic compounds based on known biochemical reactions:
Cyclization and Aromatization of a Polyacetylene Precursor: One plausible route involves the cyclization and subsequent aromatization of a linear polyacetylene chain. Specific enzymes could catalyze an intramolecular reaction to form a six-membered ring, which is then oxidized to create the stable aromatic benzene ring. The position of the methyl group would be determined by the specific folding of the precursor and the regioselectivity of the cyclization and subsequent enzymatic modifications.
Phenylpropanoid Pathway Integration: Another possibility is the integration of the phenylpropanoid pathway, which is responsible for the synthesis of many aromatic compounds in plants. A C6-C3 unit, such as cinnamic acid or a related compound, could serve as the starter unit, which is then extended by acetate (B1210297) units to form the butadiynyl chain. This would inherently provide the phenyl group. Subsequent enzymatic modifications, such as methylation by a methyltransferase, would then lead to the final structure.
Biosynthesis of Analogous Compounds: The biosynthesis of other naturally occurring aromatic polyacetylenes, such as capillin (B1212586) (1-phenyl-2,4-hexadiyne-1-one), provides a valuable model. While the complete pathway for capillin is not fully elucidated, it is believed to be derived from a polyketide precursor that undergoes cyclization and subsequent modifications. researchgate.net Similarly, the biosynthesis of phenylheptatriyne (B1219051) is thought to follow the general polyacetylene pathway originating from fatty acids. mdpi.com
The following table summarizes key enzymes and precursors involved in the general biosynthesis of polyacetylenes, which would likely be involved in the formation of Benzene, 1-(1,3-butadiynyl)-4-methyl-.
| Precursor/Enzyme | Role in Biosynthesis |
| Acetyl-CoA | Primary building block for fatty acid and polyketide synthesis. |
| Malonyl-CoA | Chain-extending unit in fatty acid and polyketide synthesis. |
| Oleic Acid | A common fatty acid precursor for many polyacetylenes. nih.gov |
| Desaturases | Enzymes that introduce double bonds into the fatty acid chain. mdpi.com |
| Acetylenases | Enzymes that convert double bonds into triple bonds, a key step in polyacetylene formation. mdpi.com |
| Methyltransferases | Enzymes that could potentially add the methyl group to the aromatic ring. |
| Cyclases | Enzymes that would be required to form the benzene ring from a linear precursor. |
Further research, including isolation from a natural source and detailed biosynthetic studies using isotopic labeling and gene knockout experiments, is necessary to definitively elucidate the natural occurrence and biogenetic pathway of Benzene, 1-(1,3-butadiynyl)-4-methyl-.
Future Directions and Emerging Research Avenues for Butadiynyl Substituted Aromatics
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The synthesis of butadiynyl-substituted aromatics has traditionally relied on classical coupling reactions. However, the future of organic synthesis lies in the development of greener and more efficient processes that minimize waste and maximize resource utilization. researchgate.net A significant area of future research will be the move away from stoichiometric reagents toward catalytic alternatives that are more sustainable. researchgate.net
Key research directions include:
Catalytic Cross-Coupling: While methods like Sonogashira, Glaser, and Eglinton couplings are foundational, future work will focus on catalysts that operate under milder conditions, require lower catalyst loadings, and tolerate a wider range of functional groups.
Diyne Metathesis: Exploring reactions like the cross-metathesis of diynes offers a highly atom-economical route to unsymmetrical butadiynyl compounds. rsc.org Research into developing more robust and selective catalysts for these transformations is a promising frontier. rsc.org
C-H Activation: Direct arylation or alkynylation via C-H activation represents a paradigm shift in synthesis, eliminating the need for pre-functionalized starting materials (like halides or triflates) and thus reducing steps and waste products. Developing selective C-H activation protocols for the synthesis of arylbutadiynes is a major goal.
| Research Focus | Synthetic Strategy | Sustainability Goal |
| Catalyst Development | Lower catalyst loading, milder conditions | Reduced energy consumption and metal waste |
| Reaction Type | Diyne Cross-Metathesis | High atom economy, reduced byproducts |
| Novel Approaches | Direct C-H Activation | Step-economy, avoidance of pre-functionalization |
Exploration of Unprecedented Reactivity Patterns of the Butadiynyl Moiety
The butadiynyl group is more than just a rigid linker; it is a highly reactive functional group with a unique electronic structure. libretexts.orglibretexts.org While the reactions of simple alkynes are well-documented, the conjugated nature of the diyne in compounds like "Benzene, 1-(1,3-butadiynyl)-4-methyl-" presents opportunities for discovering novel transformations.
Future research should investigate:
Pericyclic Reactions: The ability of the diyne system to participate in cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, remains largely unexplored. These reactions could provide rapid access to complex polycyclic aromatic structures.
Metal-Mediated Cyclizations: The interaction of the butadiynyl moiety with transition metals could lead to novel intramolecular cyclization pathways, forming unique carbocyclic and heterocyclic scaffolds.
Selective Functionalization: Developing methods to selectively react with one of the two triple bonds would provide a powerful tool for creating complex, multifunctional molecules. This could involve chemo- and regioselective additions, oxidations, or reductions. The reactivity of the butadiynyl group is known to increase with its length, suggesting a rich and tunable chemical behavior. researchgate.net
Application of Advanced In-situ Spectroscopic Techniques for Reaction Monitoring
Many reactions involving polyynes are fast and may involve unstable intermediates. arxiv.org Traditional workup and analysis methods often fail to capture the complete mechanistic picture. The application of advanced in-situ spectroscopic techniques is crucial for understanding and optimizing these transformations in real-time.
Emerging avenues in this area include:
In-situ Raman and SERS: Surface-Enhanced Raman Spectroscopy (SERS) has been successfully used to monitor the formation and degradation of polyynes during their synthesis by pulsed laser ablation in liquid. researchgate.netrsc.org Applying this technique to the solution-phase synthesis of arylbutadiynes could provide invaluable kinetic and mechanistic data. arxiv.org
In-situ NMR Spectroscopy: Techniques like 31P NMR have been used to track the progress of reactions involving organometallic species and alkynes, identifying transient intermediates. xmu.edu.cn Similar in-situ NMR studies on the synthesis and reactions of "Benzene, 1-(1,3-butadiynyl)-4-methyl-" would offer deep mechanistic insights.
Flow Chemistry with Integrated Analytics: Combining continuous flow reactors with in-line spectroscopic analysis (e.g., UV-Vis, IR, NMR) would allow for the safe handling of potentially unstable butadiynyl compounds and the rapid optimization of reaction conditions.
Integration of "Benzene, 1-(1,3-butadiynyl)-4-methyl-" into Supramolecular Chemistry and Nanomaterials
Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. ebrary.net The rigid, linear, and π-conjugated structure of "Benzene, 1-(1,3-butadiynyl)-4-methyl-" makes it an exceptional building block for creating advanced supramolecular systems and nanomaterials. wikipedia.org
Key future directions are:
Molecular Wires: The high conductivity and rigidity of polyynes make them promising candidates for use as molecular-scale wires in nanotechnology. wikipedia.org Research will focus on aligning these molecules on surfaces or within larger assemblies to create functional electronic circuits.
Rotaxanes and Catenanes: Encapsulating the rigid butadiynyl "axle" within macrocyclic "wheels" to form rotaxanes can dramatically enhance its stability. nih.gov These mechanically interlocked molecules could find applications as molecular machines or switches.
Liquid Crystals and Organic Frameworks: The rod-like shape of arylbutadiynes is conducive to forming liquid crystalline phases. Furthermore, by adding appropriate functional groups, they can be used as linkers in the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) with tailored porosity and electronic properties.
Potential for Derivatization Towards Novel Functional Materials with Tailored Properties
The "Benzene, 1-(1,3-butadiynyl)-4-methyl-" scaffold is a platform that can be chemically modified to create a wide range of functional materials. Derivatization allows for the fine-tuning of its physical and chemical properties for specific applications.
Promising research areas include:
Optoelectronic Materials: By adding electron-donating or electron-withdrawing groups to the p-tolyl ring, it is possible to modulate the HOMO-LUMO gap and create materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Cross-linked Polymers: Butadiynyl-substituted aromatics can act as monomers or cross-linkers for the synthesis of novel polymers. For instance, butadiynyl-substituted η6-benzeneCr(CO)3 complexes have been shown to undergo thermal solid-state reactions to form amorphous, cross-linked polymers. researchgate.net These materials could exhibit interesting thermal, mechanical, and electronic properties.
Smart Materials: Incorporating the butadiynyl moiety into polymers could lead to materials that respond to stimuli such as light, heat, or mechanical stress, owing to the potential for the diyne to undergo topochemical polymerization or other solid-state reactions.
Interdisciplinary Research Opportunities (e.g., Astrochemistry of Polyynes)
The study of butadiynyl-substituted aromatics extends beyond terrestrial laboratories and into the vastness of space. Polyynes and other carbon-chain molecules are a significant fraction of the species identified in the interstellar and circumstellar medium. aanda.org
Interdisciplinary research opportunities include:
Modeling Interstellar Chemistry: Highly unsaturated carbon chains, including polyynes, have been detected in numerous astronomical regions like the Taurus Molecular Cloud-1 (TMC-1). aanda.orgastrobiology.com Laboratory studies on the formation, spectroscopy, and reactivity of molecules like "Benzene, 1-(1,3-butadiynyl)-4-methyl-" under simulated space conditions (low temperature, high vacuum) can provide crucial data for astrochemical models. This helps scientists understand the chemical evolution of the universe and the origins of complex organic molecules. acs.org
Precursors to Complex Molecules: Research has explored the surface hydrogenation of polyynes on interstellar ice grains as a potential pathway to forming the saturated hydrocarbons (alkanes) observed in comets and returned asteroid samples. aanda.orgastrobiology.comarxiv.org Studying aryl-capped polyynes could provide insights into the formation of more complex prebiotic molecules in space.
Spectroscopic Signatures: Laboratory measurements of the rotational and vibrational spectra of "Benzene, 1-(1,3-butadiynyl)-4-methyl-" and its derivatives are essential for their potential detection in space by radio and infrared telescopes, such as the James Webb Space Telescope (JWST). aanda.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
